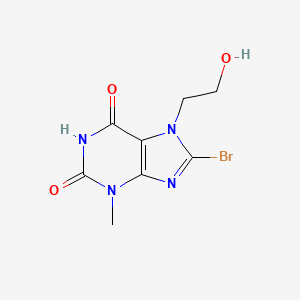

![molecular formula C19H15N5O2 B5559031 4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)

4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives often involves multistep synthetic routes incorporating the Biginelli reaction protocol, a one-pot condensation reaction involving an aldehyde, β-keto ester, and urea or thiourea. For example, the synthesis of triazolopyrimidines can be achieved using a combination of 4-(benzyloxy)-3-methoxybenzaldehyde, N-(substituted phenyl)-3-oxobutanamide, and 2H-1,2,4-triazol-3-amine, highlighting the versatility of this approach in generating complex heterocyclic structures (Gilava et al., 2020).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives can be characterized using single-crystal X-ray diffraction and spectroscopic methods. For instance, the structural features of related compounds are determined by triclinic space groups, with specific bond lengths, angles, and torsion angles providing insights into the three-dimensional conformation and stability of the molecule. These studies are supported by theoretical calculations such as Hartree-Fock (HF) and Density Functional Theory (DFT), which offer a deeper understanding of the vibrational frequencies and molecular electrostatic potential maps (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of triazolopyrimidine compounds is influenced by their electronic structure, as revealed by DFT studies. These analyses provide valuable information on the electron density distribution, enabling predictions about potential sites for chemical modification and interaction with biological targets. The synthesis of triazolopyrimidine derivatives through intramolecular annulation and oxidative bond formation showcases their chemical versatility and reactivity (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystal structure, are closely related to their molecular structure. The crystal packing and molecular conformation within the crystal lattice are primarily determined by van der Waals interactions and hydrogen bonding, which can be analyzed through crystallographic studies. These properties are essential for understanding the compound's behavior in different solvents and conditions, affecting its application potential (Moser et al., 2005).

Chemical Properties Analysis

The chemical properties of triazolopyrimidine derivatives, including acidity, basicity, and reactivity towards various reagents, can be elucidated through experimental and theoretical studies. Spectroscopic techniques like IR, NMR, and mass spectrometry provide detailed insights into the compound's functional groups and chemical environment. Additionally, computational methods allow for the prediction of reactivity patterns and stability under different chemical conditions, aiding in the design of derivatives with optimized properties (Astakhov et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A study demonstrated the synthesis of a series of compounds similar to 4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide using the Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities, highlighting the potential of such derivatives in medicinal chemistry (Gilava et al., 2020).

Another research focused on the synthesis of novel 1,2,4-triazole derivatives, including structures related to the compound . The synthesized compounds were screened for antimicrobial activities, showing that some possessed good or moderate activities against various microorganisms (Bektaş et al., 2010).

A study described the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, a related class of compounds, through a novel strategy involving oxidative N-N bond formation. This synthesis method could be applicable to the synthesis of related compounds like 4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide, offering a convenient route to explore their potential applications (Zheng et al., 2014).

Antimicrobial and Antitumor Activities

Research into benzodifuranyl derivatives, including compounds structurally related to 4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide, showed that these molecules have significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity. These findings suggest potential therapeutic applications for derivatives of the compound (Abu‐Hashem et al., 2020).

Another study synthesized a series of novel 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles, structurally similar to the compound , and evaluated their antibacterial activity. Some derivatives showed potent inhibitory activity comparable to standard drugs, indicating the potential of these compounds for development into new antimicrobial agents (Reddy et al., 2013).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds with similar structures have been found to exhibit various biological activities. For example, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown anticancer activities via the suppression of the ERK signaling pathway .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxy-N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c1-26-15-9-7-14(8-10-15)17(25)21-18-22-19-20-12-11-16(24(19)23-18)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDBLBLJIWKBDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)

![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)

![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)

![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)